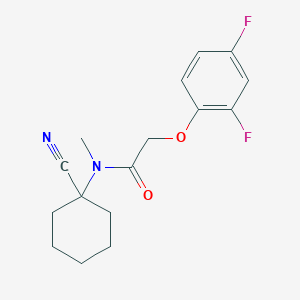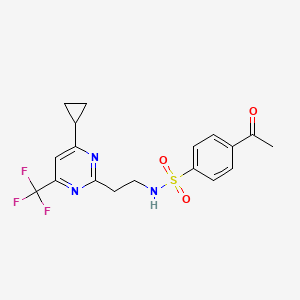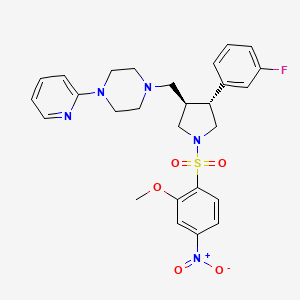
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide is a novel compound that has gained significant attention in scientific research. It is commonly referred to as "DMCX" and is known for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
作用機序
The exact mechanism of action of DMCX is not fully understood. However, it is known to modulate the activity of various receptors and enzymes in the brain and other tissues. DMCX has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor and promotes synaptic plasticity. DMCX also inhibits the activity of the enzyme histone deacetylase (HDAC), which regulates gene expression and is involved in various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
DMCX has been shown to have various biochemical and physiological effects. In the brain, DMCX enhances synaptic plasticity, which is important for learning and memory. DMCX also has anti-inflammatory properties and can modulate the immune response in various tissues. In cancer cells, DMCX induces apoptosis and inhibits angiogenesis, which can lead to tumor regression. DMCX has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.
実験室実験の利点と制限
DMCX has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMCX has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, DMCX has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.
将来の方向性
There are several future directions for research on DMCX. In neuroscience, further studies are needed to investigate its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders such as depression and schizophrenia. In oncology, preclinical studies are needed to determine the efficacy and safety of DMCX in combination with chemotherapy drugs. In immunology, further studies are needed to investigate its potential therapeutic applications in autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of DMCX in humans.
合成法
The synthesis of DMCX involves a series of chemical reactions, starting with the reaction of 1-cyanocyclohexane with 2,4-difluoronitrobenzene in the presence of a base. The resulting intermediate is then reduced with hydrogen gas to yield 2,4-difluoroaniline. The final step involves the reaction of 2,4-difluoroaniline with N-methylacetamide in the presence of a base to produce DMCX. The purity of the compound can be achieved through column chromatography.
科学的研究の応用
DMCX has shown potential therapeutic applications in various fields of scientific research. In neuroscience, DMCX has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMCX has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, DMCX has been studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. DMCX has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In immunology, DMCX has been studied for its ability to modulate the activity of immune cells such as T cells and macrophages. It has been shown to have anti-inflammatory properties and to modulate the immune response in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(17)9-13(14)18/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKRDPOUHAXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)F)F)C2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)

![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)

![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)

![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)